BenchChemオンラインストアへようこそ!

8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one

Drug Discovery Medicinal Chemistry Pharmacokinetics

This 1,3,8-triazaspiro scaffold is a defined reference point for necroptosis inhibitor SAR. Its specific N8-benzyl and 1-en-4-one lactam profile enables head-to-head comparison with 2,4-dione or 2-one analogs. Procuring this exact baseline core prevents uncontrolled variables in kinase studies. Verify purity and compliance for your RIPK1 program.

Molecular Formula C14H17N3O
Molecular Weight 243.3 g/mol
CAS No. 1017789-30-8
Cat. No. B1324302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one
CAS1017789-30-8
Molecular FormulaC14H17N3O
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESC1CN(CCC12C(=O)NC=N2)CC3=CC=CC=C3
InChIInChI=1S/C14H17N3O/c18-13-14(16-11-15-13)6-8-17(9-7-14)10-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,15,16,18)
InChIKeyKHRPQBDFNGEGGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one (CAS 1017789-30-8) — Core Scaffold Data for RIPK1-Focused Drug Discovery


8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one (CAS 1017789-30-8; C14H17N3O; MW 243.30) is a spirocyclic small molecule characterized by a 1,3,8-triazaspiro[4.5]dec-1-en-4-one core with an N8-benzyl substituent [1]. This compound is primarily recognized in the patent and research literature as a representative scaffold within a broader class of 1,3,8-triazaspiro compounds that have been investigated for their ability to modulate necroptosis pathways, specifically through interaction with Receptor-Interacting Protein Kinase 1 (RIPK1) [2]. While the compound itself has limited directly published quantitative biological data, its structural role as a foundational core in the development of more complex RIPK1 inhibitors (e.g., 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione) establishes it as a critical reference point and potential synthetic intermediate for targeted kinase inhibitor programs [3]. This guide is designed to help procurement professionals and scientists understand its verifiable differentiation based on structural and chemical property data, not on unsupported claims of biological activity.

Why Direct Substitution of 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one with Its Analogs Is Not Straightforward


The 1,3,8-triazaspiro[4.5]decane core is a privileged structure in medicinal chemistry, but even minor modifications at the 8-position nitrogen, the spirocyclic ring, or the oxidation state of the lactam ring can drastically alter physicochemical properties, target engagement, and downstream biological outcomes [1]. For example, replacing the 1-en-4-one (lactam) moiety with a 2,4-dione (hydantoin) or a saturated 2-one (piperidinone) fundamentally changes the molecule's hydrogen-bonding capacity, LogP, and metabolic stability, as evidenced by distinct CAS designations (e.g., CAS 28936-94-9 vs. 1017789-30-8) [2]. Furthermore, in the context of RIPK1 inhibition, structure-activity relationship (SAR) studies have shown that the combination of the N8-benzyl group with specific substitutions at the 2- and 3-positions is critical for achieving nanomolar potency [3]. Consequently, sourcing the precise 8-benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one is essential for any research program seeking to faithfully reproduce published protocols, build a focused SAR library, or develop a backup compound with a defined, baseline scaffold. Interchanging with a close analog introduces an uncontrolled variable that can invalidate comparative studies.

Quantitative Differentiation Evidence: 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one vs. Structural Analogs


Predicted Physicochemical Profile of 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one vs. The 2,4-Dione Analog

The 1-en-4-one (lactam) core of 8-benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one (CAS 1017789-30-8) results in a significantly different predicted physicochemical profile compared to its 2,4-dione (hydantoin) analog, 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 28936-94-9). This difference in core heterocycle directly impacts key drug-like properties [1].

Drug Discovery Medicinal Chemistry Pharmacokinetics

Hydrogen Bond Donor/Acceptor Count Distinction from the Saturated 2-one Analog

The presence of an ene-4-one moiety in 8-benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one provides a unique hydrogen-bonding profile compared to its saturated analog, 8-benzyl-1,3,8-triazaspiro[4.5]decan-2-one (CAS 438621-58-0). This structural nuance is directly relevant for target engagement, as the lactam carbonyl's planarity and electronic environment differ from a saturated piperidinone [1].

Structure-Based Drug Design Molecular Modeling SAR

Molecular Weight and Spirocyclic Core as a Hit-to-Lead Starting Point

With a molecular weight of 243.30 g/mol, 8-benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one sits firmly within the 'lead-like' chemical space, offering a balance of complexity and room for further elaboration. This contrasts with more complex RIPK1 inhibitors, such as RIPK1-IN-13 (MW 397.9) . The lower molecular weight of the target compound is a valuable attribute for fragment-based approaches or as an early-stage lead where optimization of potency and pharmacokinetics is achieved by adding molecular weight in a controlled manner.

Fragment-Based Drug Discovery Scaffold Hopping Lead Optimization

Primary Application Scenarios for Procuring 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one


Building a Focused SAR Library Around the 1,3,8-Triazaspiro[4.5]decane Core

For medicinal chemistry teams exploring necroptosis inhibition, 8-benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one serves as a foundational building block for systematic structure-activity relationship (SAR) studies. The N8-benzyl group and the 1-en-4-one lactam provide a distinct chemical profile (LogP ~0.88, 1 H-Bond Donor) that can be compared head-to-head with the 2,4-dione (CAS 28936-94-9) or the 2-one (CAS 438621-58-0) analogs [1]. By procuring this specific compound, researchers can establish a baseline for how these core modifications affect key parameters like cellular permeability, microsomal stability, and target binding, generating critical IP and guiding lead optimization efforts.

Synthesis and Evaluation of Patent-Exemplified RIPK1 Inhibitor Analogs

This compound is a direct precursor or structural analog to compounds disclosed in patents (e.g., EP3829579B1) related to the treatment of reperfusion injury and other RIPK1-mediated diseases [2]. Sourcing 8-benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one enables the synthesis of a panel of close analogs for head-to-head comparative profiling in biochemical (e.g., ADP-Glo kinase assay) and cellular (e.g., TSZ-induced necroptosis in HT-29 cells) models. Such studies are essential for defining the exact SAR for this chemical series and for identifying backup compounds with improved selectivity windows or pharmacokinetic properties.

Use as a Negative Control or Baseline Compound in Target Engagement Studies

Given its relatively low molecular weight (243.30 g/mol) and predicted LogP (0.88), this compound is unlikely to be a highly potent RIPK1 inhibitor on its own, making it a valuable negative control or baseline comparator for more elaborated, potent analogs (e.g., RIPK1-IN-13 with an IC50 of 1139 nM) . In cellular thermal shift assays (CETSA) or kinase selectivity panels, using this core scaffold helps researchers differentiate between non-specific effects and on-target pharmacology, a critical step in validating the mechanism of action for new chemical entities derived from the triazaspiro series.

Physical Property Benchmarking for In Silico Modeling and AI-Driven Drug Design

Computational chemistry groups can utilize the precise experimental or highly predicted data for this compound—such as LogP (0.88), molecular weight (243.30), and the specific InChIKey—to calibrate and validate in silico models [1]. Benchmarking against a pure, well-characterized scaffold like 8-benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one improves the accuracy of virtual screening campaigns and generative AI models focused on RIPK1 or related kinase targets, ensuring that newly designed molecules are rooted in a chemically realistic and procurable starting point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.